3-Bromo-2-cyanobenzene-1-sulfonamide
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Overview
Description
3-Bromo-2-cyanobenzene-1-sulfonamide is an organic compound with the molecular formula C7H5BrN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine, cyano, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the amidation reaction, where a sulfonamide group is introduced onto a brominated and cyanated benzene ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Bromo-2-cyanobenzene-1-sulfonamide may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyanobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are often used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-cyanobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyanobenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins, leading to antibacterial or anticancer effects . The sulfonamide group is known to interfere with folate metabolism in bacteria, which is crucial for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-cyanobenzene-1-sulfonamide: Similar structure with a different position of the cyano group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group instead of a cyano group.
Uniqueness
3-Bromo-2-cyanobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and cyano groups on the benzene ring enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H5BrN2O2S |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
3-bromo-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C7H5BrN2O2S/c8-6-2-1-3-7(5(6)4-9)13(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
HGUGCWPJQJCURK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)S(=O)(=O)N |
Origin of Product |
United States |
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